molecular formula C17H26FN3O3S B5612270 N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea

N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea

Cat. No. B5612270
M. Wt: 371.5 g/mol
InChI Key: HGCHJNILJFMFFR-STQMWFEESA-N
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Description

"N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea" is a complex urea derivative. Ureas are a class of compounds with widespread applications in chemistry and biology, often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of complex urea derivatives typically involves multi-step chemical reactions. For example, Ośmiałowski et al. (2013) studied the synthesis of similar urea derivatives, highlighting the importance of intramolecular hydrogen bonding in these processes (Ośmiałowski et al., 2013).

Molecular Structure Analysis

Urea derivatives are known for their unique molecular structures, often characterized using techniques like X-ray crystallography. For example, Song et al. (2008) used X-ray crystallography to elucidate the structure of a related urea compound (Song et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives is influenced by their molecular structure. Troff et al. (2012) investigated the chemical reactions of urea ligands, which are relevant to understanding the chemical properties of similar compounds (Troff et al., 2012).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and boiling point, are critical for their applications. Studies by researchers like Belzile et al. (2014) provide insights into these aspects, focusing on the solubility and stability of similar compounds (Belzile et al., 2014).

properties

IUPAC Name

1,1-diethyl-3-[[(2S,4S)-4-fluoro-1-[5-(methylsulfanylmethyl)furan-2-carbonyl]pyrrolidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-4-20(5-2)17(23)19-9-13-8-12(18)10-21(13)16(22)15-7-6-14(24-15)11-25-3/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,19,23)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCHJNILJFMFFR-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1CC(CN1C(=O)C2=CC=C(O2)CSC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)NC[C@@H]1C[C@@H](CN1C(=O)C2=CC=C(O2)CSC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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